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Compound of Interest

Compound Name: Mesitylene

Cat. No.: B046885 Get Quote

Mesitylene: A Spectroscopic Analysis Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of

mesitylene (1,3,5-trimethylbenzene) relevant to its spectroscopic analysis. The information is

intended to assist researchers in utilizing mesitylene as a solvent, standard, or analyte in

various spectroscopic applications.

Core Physicochemical Properties
Mesitylene is a colorless, flammable liquid hydrocarbon with a characteristic aromatic odor. Its

symmetrical structure, with three methyl groups positioned equally around the benzene ring,

results in unique spectroscopic features.[1]
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Property Value Reference

Molecular Formula C₉H₁₂ [2]

Molecular Weight 120.19 g/mol [3]

Boiling Point 164.7 °C [1][2]

Melting Point -44.8 °C [1][2]

Density 0.8637 g/cm³ at 20 °C [1]

Refractive Index (n²⁰/D) 1.499 [4][5]

Solubility in Water 48.2 mg/L at 25 °C (insoluble) [2]

Solubility in Organic Solvents
Miscible with ethanol, ether,

benzene, and acetone
[6][7]

Spectroscopic Data and Analysis
The symmetrical nature of mesitylene simplifies its spectroscopic signatures, making it a

useful reference standard in some applications.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Due to its high symmetry, the ¹H NMR spectrum of mesitylene is deceptively simple, showing

only two distinct signals.[4][8] The three aromatic protons are chemically equivalent, as are the

nine protons of the three methyl groups.[1][9]
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H ~6.8 Singlet Aromatic (Ar-H)

¹H ~2.3 Singlet Methyl (CH₃)

¹³C ~138 -
Aromatic (quaternary

C)

¹³C ~127 - Aromatic (C-H)

¹³C ~21 - Methyl (CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of mesitylene displays characteristic peaks corresponding to the vibrations of

its aromatic ring and methyl groups.

Wavenumber (cm⁻¹) Vibration Type

3080 - 3030 Aromatic C-H stretch

2975 - 2845 Methyl C-H stretch

~1600 and ~1500 Aromatic C=C ring stretch

1470 - 1370 Methyl C-H bend

900 - 735
Aromatic C-H out-of-plane bend (characteristic

of 1,3,5-trisubstitution)

UV-Visible (UV-Vis) Spectroscopy
Mesitylene exhibits ultraviolet absorption characteristic of substituted benzene rings. Alkyl

substitution on the benzene ring typically shifts the absorption to longer wavelengths compared

to unsubstituted benzene.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b046885?utm_src=pdf-body
https://www.benchchem.com/product/b046885?utm_src=pdf-body
https://chemistry.stackexchange.com/questions/57274/why-does-mesitylene-absorb-at-a-longer-wavelength-than-benzene-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


λmax (nm) Solvent

~267 Alcohol

~263 Alcohol

Mass Spectrometry (MS)
In mass spectrometry, mesitylene undergoes fragmentation upon ionization. The molecular ion

peak and characteristic fragment ions are observed.

m/z Assignment

120 Molecular Ion [M]⁺

105 [M-CH₃]⁺ (Base Peak)

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of mesitylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of mesitylene.

Methodology:

Sample Preparation:

Prepare a solution of mesitylene by dissolving approximately 5-25 mg for ¹H NMR or 50-

100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean, dry vial.[10]

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum

and to provide a lock signal for the spectrometer.[4]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solution for chemical shift referencing (δ = 0.00 ppm).[4]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (Typical):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: Room temperature.

¹H NMR:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on concentration).

Decoupling: Proton broadband decoupling.

Data Acquisition and Processing:

Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Acquire the Free Induction Decay (FID) using the specified parameters.

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid mesitylene.

Methodology:

Sample Preparation (Neat Liquid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[11] If necessary,

clean them with a small amount of a volatile solvent like acetone and dry them completely.

[11]

Place one to two drops of neat (undiluted) mesitylene onto the center of one salt plate.

[11]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[11]

Instrument Parameters (Typical):

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Acquisition and Processing:

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of mesitylene.

Methodology:

Sample Preparation:

Choose a UV-transparent solvent in which mesitylene is soluble (e.g., ethanol, hexane).

Prepare a stock solution of known concentration by accurately weighing a small amount of

mesitylene and dissolving it in a precise volume of the chosen solvent in a volumetric

flask.

Prepare a dilute solution for analysis by transferring a small, known volume of the stock

solution to another volumetric flask and diluting to the mark with the same solvent. The

final concentration should be such that the maximum absorbance is within the linear range

of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

Instrument Parameters (Typical):

Spectrometer: A dual-beam UV-Vis spectrophotometer.

Scan Range: Typically 200-400 nm for aromatic compounds.
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Scan Speed: Medium.

Slit Width: 1-2 nm.

Data Acquisition and Processing:

Fill a quartz cuvette with the solvent to be used as the reference (blank).

Fill a matching quartz cuvette with the prepared mesitylene solution.

Place the reference cuvette in the reference beam path and the sample cuvette in the

sample beam path of the spectrophotometer.

Run a baseline correction with the solvent-filled cuvettes.

Acquire the absorption spectrum of the mesitylene solution.

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of mesitylene and identify its molecular ion and major

fragment ions.

Methodology:

Sample Introduction:

For a volatile liquid like mesitylene, direct injection or gas chromatography-mass

spectrometry (GC-MS) can be used.

Direct Injection: A small amount of the liquid sample is introduced into the ion source via a

heated probe or a direct insertion probe.

GC-MS: A dilute solution of mesitylene in a volatile solvent is injected into the gas

chromatograph. The GC separates mesitylene from any impurities, and it then enters the

mass spectrometer.

Instrument Parameters (Typical for Electron Ionization - EI):
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Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-200).

Ion Source Temperature: 150-250 °C.

Data Acquisition and Processing:

Acquire the mass spectrum.

Identify the peak corresponding to the molecular ion (M⁺), which will have an m/z value

equal to the molecular weight of mesitylene (120).

Analyze the fragmentation pattern to identify the major fragment ions. The most abundant

peak in the spectrum is designated as the base peak.

Mesitylene's Spectroscopic Fingerprint
The following diagram illustrates the relationship between the molecular structure of

mesitylene and its characteristic spectroscopic signals, providing a concise visual summary of

its analytical fingerprint.
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NMR Spectroscopy
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Caption: Mesitylene's structure dictates its unique spectroscopic outputs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.docbrown.info/page06/spectra/mesitylene-nmr13c.htm
https://chemistry.stackexchange.com/questions/57274/why-does-mesitylene-absorb-at-a-longer-wavelength-than-benzene-uv-vis
https://www.chegg.com/homework-help/questions-and-answers/uv-vis-spectrum-benzene-major-band-lambda-max-204-mathrm-~nm-varepsilon-7400--absorption-b-q111305107
https://www.docbrown.info/page06/spectra/mesitylene-nmr1h.htm
https://www.docbrown.info/page06/spectra/mesitylene-nmr1h.htm
https://www.docbrown.info/page06/spectra/mesitylene-nmr1h.htm
https://www.docbrown.info/page06/spectra/mesitylene-nmr1h.htm
https://docbrown.info/page06/spectra/mesitylene-ir.htm
https://docbrown.info/page06/spectra/mesitylene-ir.htm
https://docbrown.info/page06/spectra/mesitylene-ir.htm
https://www.echemi.com/community/why-does-mesitylene-absorb-at-a-longer-wavelength-than-benzene-uv-vis_mjart2204261950_254.html
https://m.chemicalbook.com/SpectrumEN_108-67-8_13CNMR.htm
https://docbrown.info/page06/spectra/mesitylene-ms.htm
https://docbrown.info/page06/spectra/mesitylene-ms.htm
https://docbrown.info/page06/spectra/mesitylene-ms.htm
https://en.wikipedia.org/wiki/Mesitylene
https://www.cif.iastate.edu/files/inline-files/NMR_Sample_Prep.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.benchchem.com/product/b046885#mesitylene-physicochemical-properties-for-spectroscopic-analysis
https://www.benchchem.com/product/b046885#mesitylene-physicochemical-properties-for-spectroscopic-analysis
https://www.benchchem.com/product/b046885#mesitylene-physicochemical-properties-for-spectroscopic-analysis
https://www.benchchem.com/product/b046885#mesitylene-physicochemical-properties-for-spectroscopic-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046885?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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